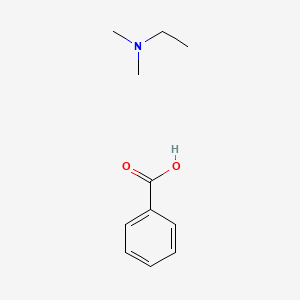
4-(2-Hydroxybutyl)piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Hydroxybutyl)piperazin-2-one is a chemical compound with the molecular formula C8H16N2O2 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxybutyl)piperazin-2-one can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives . Additionally, the ring opening of aziridines under the action of N-nucleophiles can also yield piperazine derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed cyclization reactions and visible-light-promoted decarboxylative annulation protocols are some of the methods employed in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-(2-Hydroxybutyl)piperazin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols. Substitution reactions can result in a wide range of derivatives depending on the nucleophile used .
Scientific Research Applications
4-(2-Hydroxybutyl)piperazin-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including its use as an anticancer agent and anti-tubercular agent.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 4-(2-Hydroxybutyl)piperazin-2-one involves its interaction with specific molecular targets and pathways. For example, in its role as an anticancer agent, it may inhibit the proliferation of cancer cells by interfering with key cellular processes. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
4-(2-Hydroxybutyl)piperazin-2-one can be compared with other similar compounds, such as:
4-(2-Hydroxyethyl)piperazin-2-one: This compound has a similar structure but with a shorter hydroxyalkyl chain.
4-(2-Ethyl-2-hydroxybutyl)piperazin-2-one: This compound has an additional ethyl group, making it bulkier and potentially altering its chemical properties.
The uniqueness of this compound lies in its specific hydroxybutyl substitution, which can influence its reactivity and interactions with other molecules.
Properties
CAS No. |
137066-47-8 |
|---|---|
Molecular Formula |
C8H16N2O2 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
4-(2-hydroxybutyl)piperazin-2-one |
InChI |
InChI=1S/C8H16N2O2/c1-2-7(11)5-10-4-3-9-8(12)6-10/h7,11H,2-6H2,1H3,(H,9,12) |
InChI Key |
IIEAUKQEVCMTCY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CN1CCNC(=O)C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Acetamide, N-[4-[3-[4-(3-methylphenyl)-1-piperazinyl]propoxy]phenyl]-](/img/structure/B14284174.png)
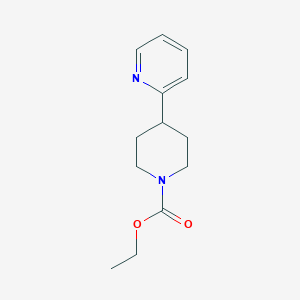
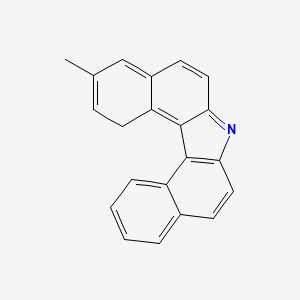
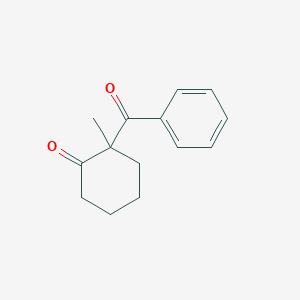
![1,3-Dithiane-2-butanal, 2-[(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B14284197.png)
![2,3,6,7-Tetrakis(dimethylamino)spiro[3.3]hepta-2,6-diene-1,5-dione](/img/structure/B14284203.png)
![N,N'-[Thiene-2,5-diyldi(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline]](/img/structure/B14284204.png)
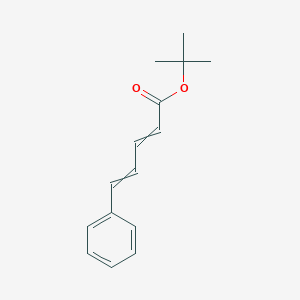
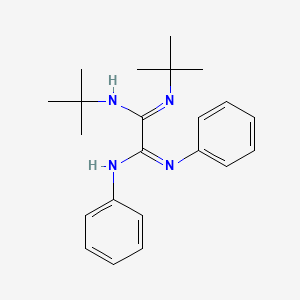
![1H-Imidazo[4,5-c]quinolin-4-amine, 2-ethyl-1-(2-methylpropyl)-](/img/structure/B14284237.png)
![2-({2-[(Undec-10-enoyl)oxy]propanoyl}oxy)propanoic acid](/img/structure/B14284239.png)
